

Common Delavirdine Mesylate resistance mutations (K103N, Y181C, P236L)

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Compound of Interest		
Compound Name:	Delavirdine Mesylate	
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Technical Support Center: Delavirdine Mesylate Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Delavirdine Mesylate** and its associated resistance mutations in HIV-1 reverse transcriptase (RT): K103N, Y181C, and P236L.

Frequently Asked Questions (FAQs)

Q1: What are the K103N, Y181C, and P236L mutations?

These are single amino acid substitutions in the HIV-1 reverse transcriptase enzyme that are selected for under the pressure of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. NNRTIs bind to a hydrophobic pocket near the active site of the RT, and these mutations alter the pocket to reduce the binding affinity of the drug.[1]

Q2: How frequently are these mutations observed in patients treated with Delavirdine?

In clinical trials involving Delavirdine monotherapy, the K103N and Y181C mutations are predominant.[2][3] The P236L mutation, while conferring high-level resistance to Delavirdine, is detected much less frequently, occurring in less than 10% of isolates from such studies.[2][3][4]







In one study, 48% of patients developed the K103N mutation alone, 10% developed Y181C alone, and 30% developed a combination of K103N and Y181C.[2]

Q3: How do these mutations affect susceptibility to Delavirdine and other NNRTIs?

- K103N: Confers significant resistance to Delavirdine (approximately 50-fold) and crossresistance to other first-generation NNRTIs like nevirapine and efavirenz.[1]
- Y181C: Leads to high-level resistance to both Delavirdine and nevirapine (50- to 100-fold).[1]
- P236L: This mutation is unique. It confers high-level resistance to Delavirdine but can increase susceptibility (hypersensitivity) to other NNRTIs.[2][3][5]

Q4: What is the impact of these mutations on viral fitness?

Viral fitness, or replication capacity, can be affected by resistance mutations. The P236L mutant, in particular, has been shown to be replication-defective compared to both wild-type virus and the K103N mutant.[6][7] This reduced fitness may explain why P236L is less commonly observed in patients than K103N, as the virus with the K103N mutation can replicate more efficiently.[1][6] The K103N mutation has a relatively low impact on viral fitness, which may contribute to its persistence even after treatment is discontinued.[1]

Data Presentation: NNRTI Susceptibility Changes

The following table summarizes the fold-change in the 50% inhibitory concentration (IC_{50}) for Delavirdine and other NNRTIs in the presence of the specified mutations. Fold-change represents the ratio of the IC_{50} for the mutant virus to the IC_{50} for the wild-type virus.



Mutation	Delavirdine (DLV)	Nevirapine (NVP)	Efavirenz (EFV)	Etravirine (ETR)	Rilpivirine (RPV)
K103N	~50-fold resistance[1]	>50-fold resistance[5]	~20-fold resistance[5]	No reduced susceptibility[5]	No reduced susceptibility[5]
Y181C	50 to 100-fold resistance[1]	>50-fold resistance[5]	<2-fold resistance[5]	~5-fold resistance[5]	~3-fold resistance[5]
P236L	High-level resistance[5]	~4-fold resistance[5]	No reduced susceptibility[5]	No significant effect	No significant effect

Note: Fold-change values can vary depending on the viral background and the specific assay used.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase

This protocol outlines the generation of specific mutations (e.g., K103N, Y181C, P236L) in a plasmid containing the HIV-1 RT gene using a PCR-based method.

1. Primer Design:

- Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
- Ensure at least 15 bases of correct sequence on both sides of the mutation.
- The melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) 675/N %mismatch (where N is primer length).[8]
- Primers should have a GC content >40% and end in a G or C.[8]

2. PCR Amplification:

- Set up a 50 μL PCR reaction containing:
- 5 μL of 10x reaction buffer
- ~50 ng of dsDNA plasmid template



- 125 ng of each primer (forward and reverse)
- 1 µL of dNTP mix (10 mM each)
- 1 μL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Nuclease-free water to 50 μL
- Perform thermal cycling:
- Initial Denaturation: 95°C for 2 minutes
- 18-25 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes

3. Dpnl Digestion:

- Add 1 μL of DpnI restriction enzyme directly to the amplification product.[9]
- Incubate at 37°C for at least 2 hours to digest the parental (methylated) DNA template, leaving the newly synthesized, mutated plasmid.[8]

4. Transformation:

- Transform competent E. coli cells (e.g., DH5α) with 1-2 μL of the DpnI-treated DNA.[9]
- Plate the transformation mix on an LB agar plate containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.

5. Verification:

- Pick individual colonies and grow overnight in LB broth with the selective antibiotic.
- · Isolate plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by Sanger sequencing of the RT gene.

Protocol 2: Phenotypic Susceptibility Assay (TZM-bl Reporter Cell Line)

This assay measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.

1. Virus Stock Preparation:



- Co-transfect HEK293T cells with an HIV-1 packaging vector (lacking the env gene), a
 plasmid expressing the desired RT mutant, and a plasmid expressing an envelope
 glycoprotein (e.g., VSV-G).
- Harvest the cell supernatant containing pseudotyped virions 48-72 hours post-transfection.
- Determine the virus titer (e.g., by measuring p24 antigen concentration via ELISA).

2. Assay Setup:

- Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in a 96-well plate.
- Prepare serial dilutions of Delavirdine (and other NNRTIs) in cell culture medium.
- Add the drug dilutions to the wells.
- Infect the cells with a standardized amount of the mutant or wild-type virus stock.
- Include "no drug" (virus only) and "no virus" (cells only) controls.

3. Incubation and Readout:

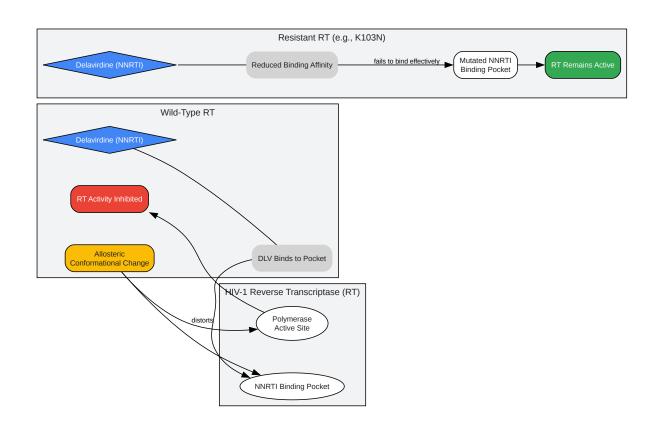
- Incubate the plate for 48 hours at 37°C.
- Measure reporter gene expression (e.g., luciferase activity) using a luminometer.

4. Data Analysis:

- Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
- Plot the percentage of inhibition versus the drug concentration and use a non-linear regression model to determine the IC₅₀ (the drug concentration that inhibits 50% of viral replication).
- Calculate the fold-change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

Mandatory Visualizations

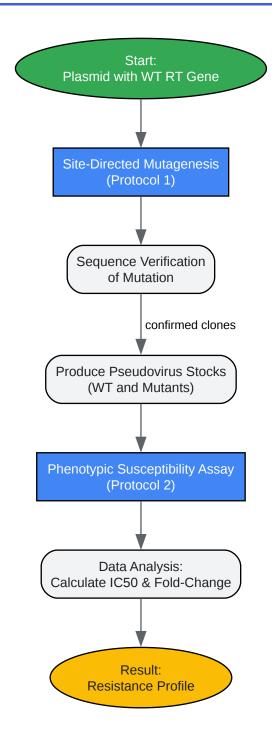




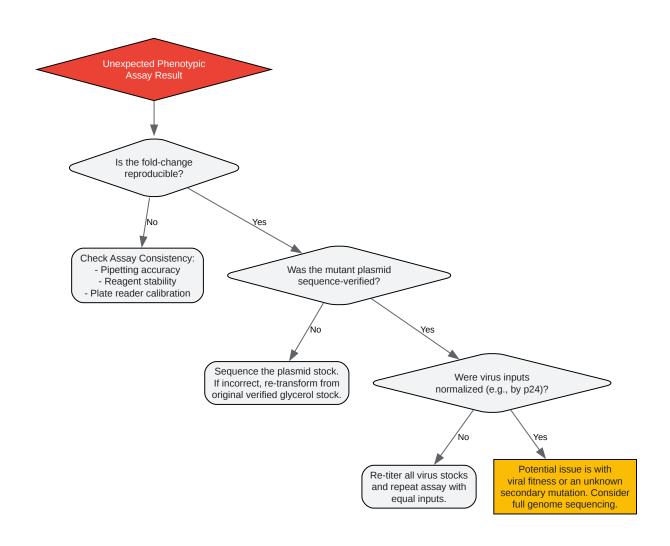
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Caption: Mechanism of NNRTI action and resistance.









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